molecular formula C16H14FN3O2 B3868159 2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide CAS No. 351443-63-5

2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide

Cat. No.: B3868159
CAS No.: 351443-63-5
M. Wt: 299.30 g/mol
InChI Key: SDZPRVGQTPIWTR-VCHYOVAHSA-N
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Description

2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide typically involves the condensation of 4-fluorobenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is carried out in an ethanol solvent at room temperature, followed by filtration and drying to obtain the desired product . The compound can be recrystallized from ethanol to achieve high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound for various research purposes.

Properties

IUPAC Name

N'-[(E)-(4-fluorophenyl)methylideneamino]-N-(4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2/c1-11-2-8-14(9-3-11)19-15(21)16(22)20-18-10-12-4-6-13(17)7-5-12/h2-10H,1H3,(H,19,21)(H,20,22)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZPRVGQTPIWTR-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351443-63-5
Record name 2-(2-(4-FLUOROBENZYLIDENE)HYDRAZINO)-N-(4-METHYLPHENYL)-2-OXOACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide
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2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide
Reactant of Route 3
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2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide
Reactant of Route 4
2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide
Reactant of Route 5
2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide
Reactant of Route 6
2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide

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